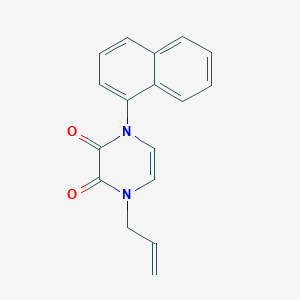
6-ブロモピリミジン-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O. It is a brominated derivative of pyrimidine and contains an aldehyde functional group at the fourth position of the pyrimidine ring.
科学的研究の応用
6-Bromopyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
6-Bromopyrimidine-4-carbaldehyde (BPCA) is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . The primary targets of BPCA are therefore the transition metal catalysts and the structures in supramolecular chemistry where it acts as a ligand or a building block.
Mode of Action
The mode of action of BPCA involves its interaction with its targets, which are primarily transition metal catalysts and structures in supramolecular chemistry. As a ligand, BPCA can bind to transition metal catalysts, thereby influencing the catalytic activity of these metals. As a building block in supramolecular chemistry, BPCA can form part of larger molecular structures, contributing to their overall properties .
Biochemical Pathways
Given its role as a ligand for transition metal catalysts, it can be inferred that bpca may influence the biochemical pathways that are catalyzed by these metals .
Pharmacokinetics
It is noted that bpca has high gastrointestinal absorption and is bbb permeant, indicating that it can be absorbed in the digestive tract and can cross the blood-brain barrier .
Result of Action
The result of BPCA’s action depends on its role as a ligand or a building block. As a ligand for transition metal catalysts, BPCA can influence the catalytic activity of these metals, potentially enhancing their efficiency or altering their selectivity . As a building block in supramolecular chemistry, BPCA contributes to the properties of the larger molecular structures it forms part of .
Action Environment
The action of BPCA can be influenced by various environmental factors. For instance, the efficiency of BPCA as a ligand for transition metal catalysts can be affected by the presence of other ligands, the pH of the environment, and the temperature
生化学分析
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific conditions of the reaction .
Cellular Effects
It is known that compounds similar to 6-Bromopyrimidine-4-carbaldehyde can have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable and can be stored in an inert atmosphere at temperatures below -20°C .
Metabolic Pathways
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions
6-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrimidine-4-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 6-Bromopyrimidine-4-carbaldehyde may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: The primary oxidation product is 6-bromopyrimidine-4-carboxylic acid.
Reduction Products: The primary reduction product is 6-bromopyrimidine-4-methanol.
Coupling Products: Various biaryl compounds can be formed through coupling reactions.
類似化合物との比較
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar in structure but with the aldehyde group at the second position of the pyridine ring.
4-Bromopyrimidine: Lacks the aldehyde functional group, making it less reactive in certain types of reactions.
2-Bromopyrimidine-4-carbaldehyde: Similar structure but with the bromine atom at the second position.
Uniqueness
6-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
6-bromopyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQDZWWRCYATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
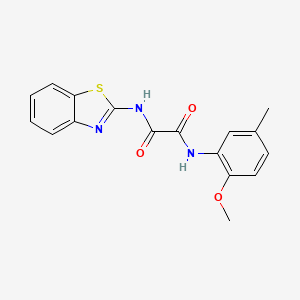

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

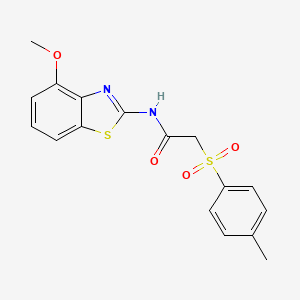
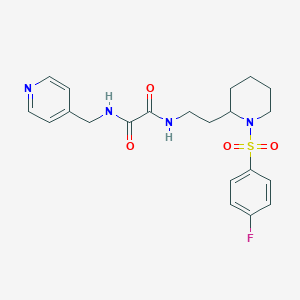
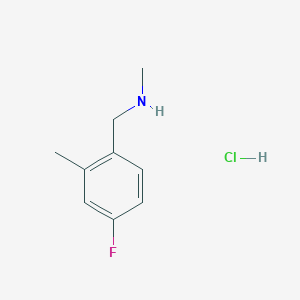
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
